Hepatoma Cell Antiproliferative Potency: 4-Quinolin-3-ylphenol vs. Norharmane
In the study by Zhang et al. (2022), 3-(4-hydroxyphenyl)quinoline (4-quinolin-3-ylphenol) exhibited potent antiproliferative activity against HepG-2 hepatoma cells with an IC₅₀ of 3.05 μM. The co-isolated alkaloid norharmane, tested under identical conditions, showed an IC₅₀ of 17.27 μM against the same cell line [1].
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 3.05 μM against HepG-2 cells |
| Comparator Or Baseline | Norharmane: 17.27 μM against HepG-2 cells |
| Quantified Difference | 5.7-fold greater potency (17.27 / 3.05) |
| Conditions | HepG-2 human hepatoma cell line; MTT assay; 48 h incubation |
Why This Matters
This 5.7-fold potency advantage is directly actionable for researchers building hepatoma-focused screening libraries, enabling selection of the most active phenylquinoline scaffold rather than a less potent β-carboline alternative.
- [1] Zhang Q, et al. Phytochemistry. 2022;197:113107. View Source
